molecular formula C8H15NO2 B12436617 N-cyclopentyl-2-hydroxypropanamide

N-cyclopentyl-2-hydroxypropanamide

Cat. No.: B12436617
M. Wt: 157.21 g/mol
InChI Key: JTYLSPHFTYYEEL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-hydroxypropanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentyl group attached to a 2-hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-hydroxypropanamide typically involves the reaction of cyclopentylamine with 2-hydroxypropanoic acid or its derivatives. The reaction is usually carried out under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:

[ \text{Cyclopentylamine} + \text{2-hydroxypropanoic acid} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming N-cyclopentyl-2-oxopropanamide.

    Reduction: The compound can be reduced to form N-cyclopentyl-2-hydroxypropanamine, where the amide group is converted to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: N-cyclopentyl-2-oxopropanamide

    Reduction: N-cyclopentyl-2-hydroxypropanamine

    Substitution: N-cyclopentyl-2-halopropanamide (e.g., N-cyclopentyl-2-chloropropanamide)

Scientific Research Applications

N-cyclopentyl-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

  • N-cyclopentyl-2-oxopropanamide
  • N-cyclopentyl-2-hydroxypropanamine
  • N-cyclopentyl-2-chloropropanamide

Comparison: N-cyclopentyl-2-hydroxypropanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical and biological properties. Compared to its oxidized or reduced forms, it exhibits different reactivity and potential applications. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding to molecular targets.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-cyclopentyl-2-hydroxypropanamide

InChI

InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11)

InChI Key

JTYLSPHFTYYEEL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)O

Origin of Product

United States

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